Tolamolol

Description

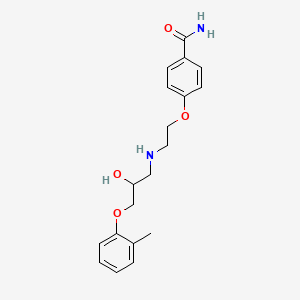

Structure

3D Structure

Propriétés

Numéro CAS |

38103-61-6 |

|---|---|

Formule moléculaire |

C19H24N2O4 |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide |

InChI |

InChI=1S/C19H24N2O4/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23) |

Clé InChI |

SKQDKFOTIPJUSV-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O |

Autres numéros CAS |

38103-61-6 |

Synonymes |

4-(2-(2-hydroxy-3-o-tolyloxypropylamino)ethoxy)benzamide tolamolol tolamolol monohydrochloride, (+-)-isomer tolamolol sulfate, (+-)-isomer tolamolol, (+-)-isomer tolamolol, (R)-isomer tolamolol, (S)-isomer totamidol UK 6558-01 UK-6558-01 |

Origine du produit |

United States |

Foundational & Exploratory

Tolamolol's Mechanism of Action in Cardiac Myocytes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolamolol is a cardioselective β1-adrenergic receptor antagonist. Its mechanism of action in cardiac myocytes is centered on the competitive, reversible blockade of β1-adrenergic receptors. This antagonism mitigates the effects of endogenous catecholamines, such as norepinephrine and epinephrine, leading to a reduction in the downstream signaling cascade that governs cardiac contractility, heart rate, and conduction velocity. This guide provides a detailed examination of this compound's molecular interactions, its effects on intracellular signaling pathways, and the experimental methodologies used to elucidate its mechanism.

Introduction to this compound

This compound is a second-generation β-adrenergic receptor antagonist characterized by its relative selectivity for the β1-adrenoceptor, which is the predominant subtype in cardiac tissue. This cardioselectivity offers a therapeutic advantage by minimizing the blockade of β2-receptors in the lungs and peripheral vasculature, thereby reducing the risk of bronchoconstriction and other side effects associated with non-selective β-blockers. Clinically, this compound has been investigated for the management of hypertension and cardiac arrhythmias. Its therapeutic effects are a direct consequence of its molecular mechanism of action within the cardiac myocyte.

Molecular Target: The β1-Adrenergic Receptor

The primary molecular target of this compound in cardiac myocytes is the β1-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

Competitive Antagonism

This compound acts as a competitive antagonist at the β1-adrenergic receptor. This means it binds to the same site as endogenous agonists like epinephrine and norepinephrine but does not activate the receptor. By occupying the receptor's binding pocket, this compound prevents agonist binding and subsequent receptor activation. The blockade is reversible, and the degree of inhibition is dependent on the relative concentrations of this compound and the agonist.

Downstream Signaling Cascade

The binding of an agonist to the β1-adrenergic receptor initiates a well-defined signaling cascade. This compound, by blocking this initial step, inhibits all subsequent downstream events.

G-Protein Coupling and Adenylyl Cyclase

Upon agonist binding, the β1-adrenergic receptor undergoes a conformational change, allowing it to couple with and activate a stimulatory G-protein (Gs). The activated α-subunit of the Gs protein (Gαs) exchanges GDP for GTP and subsequently activates the enzyme adenylyl cyclase. This compound's antagonism of the β1-receptor prevents this Gs protein activation.

Cyclic AMP and Protein Kinase A (PKA)

Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac myocytes. The rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits. By inhibiting adenylyl cyclase activation, this compound effectively suppresses the production of cAMP and the subsequent activation of PKA.

PKA-mediated Phosphorylation

Activated PKA phosphorylates several key proteins involved in cardiac excitation-contraction coupling, leading to increased contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy). This compound's mechanism of action ultimately results in the prevention of these phosphorylation events. Key PKA targets in the cardiac myocyte include:

-

L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their opening probability, leading to a greater influx of Ca2+ into the cell during an action potential. This is a major contributor to the positive inotropic effect of β-adrenergic stimulation.

-

Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, enhancing the re-uptake of Ca2+ into the sarcoplasmic reticulum (SR). This accelerates relaxation (lusitropy) and increases the SR Ca2+ load for subsequent contractions.

-

Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2, the SR Ca2+ release channels, which may increase their sensitivity to Ca2+-induced Ca2+ release.

-

Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation.

The overall effect of this compound is to reduce the level of phosphorylation of these key proteins, thereby decreasing the force and rate of cardiac contraction.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound's Action

Caption: this compound signaling pathway in cardiac myocytes.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Quantitative Data Summary

While specific in vitro quantitative data for this compound is sparse in modern literature, historical data and comparisons with other β-blockers provide context for its potency and selectivity.

| Parameter | Description | Typical Value for Cardioselective β-Blocker | Reference Tissue/System |

| pA2 (vs. Isoprenaline) | A measure of antagonist potency at the β1-receptor. | 7.0 - 8.5 | Guinea Pig Atria |

| β1/β2 Selectivity Ratio | Ratio of affinity for β1 vs. β2 receptors. | > 20 | Varies (e.g., Atria vs. Trachea) |

| IC50 (Adenylyl Cyclase) | Concentration inhibiting 50% of agonist-stimulated adenylyl cyclase activity. | 10 - 100 nM | Cardiac Membranes |

Note: The values presented are representative for cardioselective β-blockers and are intended for comparative purposes. Specific, contemporaneously validated data for this compound is limited.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on established pharmacological assays.

Radioligand Binding Assay (Competitive)

-

Objective: To determine the binding affinity (Ki) of this compound for β1-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Cardiac ventricular tissue is homogenized in a cold buffer (e.g., Tris-HCl with MgCl2) and centrifuged to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended to a known protein concentration.

-

Assay Components: A fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol) is incubated with the cardiac membranes in the absence or presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activity Assay

-

Objective: To measure the inhibitory effect of this compound on agonist-stimulated adenylyl cyclase activity.

-

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Components: Cardiac membranes are incubated in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a β-adrenergic agonist (e.g., isoproterenol) to stimulate the enzyme. Assays are performed with and without increasing concentrations of this compound.

-

Incubation: The reaction is carried out at 30°C or 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: The reaction is stopped, typically by heating or the addition of acid.

-

cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-stimulated adenylyl cyclase activity (IC50) is determined from the concentration-response curve.

-

Conclusion

The mechanism of action of this compound in cardiac myocytes is a clear example of competitive antagonism at the β1-adrenergic receptor. By blocking the binding of endogenous catecholamines, this compound effectively uncouples the receptor from its downstream Gs-protein/adenylyl cyclase/cAMP/PKA signaling pathway. This leads to a reduction in the phosphorylation of key calcium-handling proteins, resulting in decreased cardiac contractility, heart rate, and conduction velocity. The cardioselectivity of this compound is a key feature that enhances its therapeutic profile. The experimental protocols detailed herein represent the standard methodologies for characterizing the pharmacological properties of this compound and other β-adrenergic receptor antagonists.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Tolamolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolamolol is a beta-adrenergic receptor antagonist with the IUPAC name 4-(2-{[2-Hydroxy-3-(3-methylphenoxy)propyl]amino}ethoxy)benzamide.[1][2] This technical guide provides a comprehensive overview of the synthesis pathway and detailed chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. This document outlines the synthetic route, experimental protocols for its preparation and analysis, and a tabulated summary of its physicochemical and spectral properties.

Chemical Properties

This compound is a racemic mixture with the chemical formula C₁₉H₂₄N₂O₄ and a molar mass of 344.411 g·mol⁻¹.[1][3] A summary of its key chemical and physical properties is presented in the table below. While experimental data for some properties are limited in publicly accessible literature, predicted values from reliable computational models are included to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O₄ | [1] |

| Molar Mass | 344.411 g/mol | |

| IUPAC Name | 4-(2-{[2-Hydroxy-3-(3-methylphenoxy)propyl]amino}ethoxy)benzamide | |

| CAS Number | 38103-61-6 | |

| Physical Description | Solid (presumed) | General Knowledge |

| Melting Point | Data not available | |

| Boiling Point | 595.2 °C at 760 mmHg (Predicted) | |

| Solubility | Data not available | |

| pKa | 7.90 (Uncertain, Predicted) | |

| logP (Octanol-Water) | 1.8 (Predicted, XlogP) | |

| Density | 1.189 g/cm³ (Predicted) |

Synthesis Pathway

The synthesis of this compound, as with many other aryloxypropanolamine beta-blockers, can be conceptualized as a multi-step process. A plausible and commonly employed synthetic strategy involves the reaction of a phenolic precursor with an epoxide, followed by the introduction of the amine side chain.

A key publication by Augstein, Cox, Ham, Leeming, and Snarey in the Journal of Medicinal Chemistry (1973, Vol. 16, No. 11, pp. 1245-1251) describes the synthesis of a series of related compounds and provides the foundational methodology for preparing this compound. The general pathway can be depicted as follows:

Caption: General synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The following protocol is a representative procedure based on established methods for the synthesis of aryloxypropanolamine beta-blockers.

Step 1: Synthesis of 4-(2-hydroxyethoxy)benzamide

-

To a solution of 4-hydroxybenzamide in a suitable solvent (e.g., ethanol), add a molar equivalent of a base such as sodium ethoxide.

-

Add 2-bromoethanol and heat the mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield 4-(2-hydroxyethoxy)benzamide.

Step 2: Synthesis of 4-(2-aminoethoxy)benzamide

-

The hydroxyl group of 4-(2-hydroxyethoxy)benzamide is converted to a leaving group, for instance, by reaction with thionyl chloride to form the corresponding chloride.

-

The resulting chloro-intermediate is then reacted with an excess of ammonia in a sealed vessel under pressure to yield 4-(2-aminoethoxy)benzamide.

-

Purify the product by an appropriate method.

Step 3: Synthesis of m-Cresol Glycidyl Ether

-

Dissolve m-cresol in a suitable solvent and add a base (e.g., sodium hydroxide).

-

Add epichlorohydrin and stir the mixture at an elevated temperature.

-

After the reaction is complete, the product, m-cresol glycidyl ether, is isolated and purified.

Step 4: Final Condensation to Yield this compound

-

React 4-(2-aminoethoxy)benzamide with m-cresol glycidyl ether in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent.

-

The crude this compound is then purified by column chromatography or recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Representative Protocol)

While a specific validated HPLC method for this compound was not found in the reviewed literature, a general reverse-phase HPLC method, similar to those used for other beta-blockers, can be employed for its analysis.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 230-280 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: An external or internal standard method can be used for quantification.

Caption: General workflow for HPLC analysis of this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely available. However, characteristic spectral features can be predicted based on its chemical structure.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the two benzene rings, the methyl group on the tolyloxy moiety, and the aliphatic protons of the propanolamine and ethoxy side chains.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the side chains, and the carbonyl carbon of the amide group.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H and O-H stretching of the secondary amine and hydroxyl groups, C-H stretching of the aromatic and aliphatic moieties, C=O stretching of the amide, and C-O stretching of the ether linkages.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of side chains and other functional groups.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. While a detailed, experimentally verified synthesis protocol and comprehensive experimental data for all physicochemical properties are not fully available in the public domain, the information presented herein, based on established chemical principles and data from related compounds, offers a robust starting point for researchers. Further investigation into the cited primary literature and dedicated experimental work are recommended for those pursuing in-depth studies or development of this compound.

References

The Pharmacological Profile of Tolamolol: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Tolamolol is a beta-adrenergic receptor antagonist that has demonstrated cardioselectivity in clinical applications. This technical guide provides a comprehensive overview of its pharmacological profile, drawing from available preclinical and clinical data. While specific quantitative metrics such as receptor binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and antagonist potency (pA2) for this compound are not extensively reported in publicly available literature, this document outlines the established pharmacodynamic and pharmacokinetic properties of the drug. To provide a robust comparative framework, representative data for the non-selective beta-blocker propranolol and the cardioselective beta-blocker atenolol are presented. This guide also details the standard experimental protocols utilized in the characterization of beta-adrenergic antagonists and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and evaluation.

Introduction

This compound is a second-generation beta-blocker characterized by its preferential antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue. This cardioselectivity is a key feature, as it theoretically minimizes the risk of bronchoconstriction associated with the blockade of β2-adrenergic receptors in the lungs, a common side effect of non-selective beta-blockers.[1] However, it is important to note that this selectivity is dose-dependent.[1] this compound has been investigated for its therapeutic potential in managing cardiovascular conditions such as hypertension and angina pectoris.[2][3][4]

This guide aims to provide a detailed technical overview of the pharmacological properties of this compound, with a focus on its beta-blocking activity. Due to the limited availability of specific quantitative binding and potency data for this compound, this document provides a comprehensive summary of its known characteristics and employs data from comparator beta-blockers to illustrate key pharmacological principles.

Pharmacological Profile of this compound

Mechanism of Action

This compound functions as a competitive antagonist at β1-adrenergic receptors. By binding to these receptors, it prevents the binding of endogenous catecholamines such as norepinephrine and epinephrine. This antagonism inhibits the downstream signaling cascade, leading to a reduction in heart rate, myocardial contractility, and blood pressure.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are observed in the cardiovascular system. Clinical studies have demonstrated its efficacy in reducing heart rate both at rest and during exercise. Its antihypertensive effects are attributed to the reduction in cardiac output and potentially a decrease in renin release from the kidneys. In patients with angina pectoris, this compound has been shown to increase exercise tolerance.

Pharmacokinetics

Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of this compound. Following intravenous administration, this compound exhibits a biphasic decline in plasma concentration. Oral administration results in a different pharmacokinetic profile, with details summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Intravenous Administration (20 mg) | Oral Administration (100 mg) |

| Plasma Half-Life (t½) | Phase 1: 7 min, Phase 2: 2.5 h | 1.8 h |

| Volume of Distribution (Vd) | - | 220.1 L |

| Clearance (CL) | 0.8 - 1.4 L/min | - |

Comparative Quantitative Pharmacology

To contextualize the pharmacological profile of this compound, the following tables present representative quantitative data for the non-selective beta-blocker propranolol and the cardioselective beta-blocker atenolol. This data illustrates the typical range of values obtained for beta-blockers in standard assays.

Table 2: Comparative Receptor Binding Affinities (Ki) of Propranolol and Atenolol

| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1/β2 Selectivity Ratio |

| Propranolol | 1.1 | 0.8 | ~1.4 |

| Atenolol | 1000 | 25000 | ~25 |

Table 3: Comparative Antagonist Potency (pA2) of Propranolol and Atenolol

| Compound | Guinea Pig Atria (β1) | Guinea Pig Trachea (β2) |

| Propranolol | 8.6 | 8.3 |

| Atenolol | 7.5 | 6.0 |

Table 4: Comparative IC50 Values for Inhibition of Isoprenaline-Stimulated Adenylyl Cyclase

| Compound | IC50 (nM) |

| Propranolol | 2.0 |

| Atenolol | 300 |

Experimental Protocols

The characterization of beta-blockers like this compound involves a series of standardized in vitro and in vivo experiments. The following sections detail the methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.

-

Materials:

-

Membrane preparations from cells or tissues expressing β1 or β2-adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of propranolol).

-

Assay buffer, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of cardioselective beta adrenergic blockade with intravenously administered this compound in the treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Journey of Tolamolol: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development history of Tolamolol, a cardioselective beta-adrenergic receptor antagonist. This compound, also known as UK-6558-01, emerged from the extensive research and development efforts in the field of cardiovascular pharmacology during the 1970s. This document details its synthesis, preclinical and clinical investigations, pharmacokinetic profile, and the ultimate reasons for its withdrawal from the market. By presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key biological pathways, this guide serves as an in-depth resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Dawn of Cardioselective Beta-Blockers

The 1960s and 1970s marked a pivotal era in cardiovascular medicine with the advent of beta-adrenergic receptor antagonists, or beta-blockers. These drugs revolutionized the treatment of various cardiovascular disorders, including hypertension, angina pectoris, and cardiac arrhythmias. Early beta-blockers were non-selective, acting on both β1 and β2 adrenergic receptors. While effective, their blockade of β2 receptors often led to undesirable side effects, such as bronchoconstriction in patients with respiratory conditions. This spurred the quest for cardioselective beta-blockers that would primarily target β1 receptors, which are predominantly located in the heart. It was within this scientific landscape that this compound was developed by Pfizer as a promising cardioselective agent.

The Genesis of this compound: Synthesis and Structure-Activity Relationship

This compound was first synthesized and described in a 1973 publication in the Journal of Medicinal Chemistry by a team of scientists at Pfizer's research laboratories in the United Kingdom. The development of this compound was a result of systematic structure-activity relationship (SAR) studies aimed at designing a potent and cardioselective beta-blocker.

Chemical Synthesis

The synthesis of this compound (UK-6558-01) is a multi-step process that involves the reaction of a substituted phenoxypropanolamine with a benzamide moiety.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the general synthetic schemes for 1-aryloxy-3-(aryloxyalkylamino)propan-2-ols described in the 1970s.

-

Step 1: Preparation of the Epoxide. A suitably substituted phenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether.

-

Step 2: Ring Opening of the Epoxide. The resulting epoxide is then subjected to a ring-opening reaction with a primary amine containing the desired aryloxyalkyl group. This reaction is typically carried out in a protic solvent like ethanol or isopropanol at elevated temperatures.

-

Step 3: Purification. The final product, this compound, is then isolated and purified using standard techniques such as crystallization or chromatography to yield a white crystalline solid.

Preclinical Development: Unveiling the Pharmacological Profile of UK-6558-01

Prior to human trials, this compound, designated as UK-6558-01, underwent extensive preclinical evaluation to characterize its pharmacological, pharmacokinetic, and toxicological properties. These studies were crucial in establishing its potential as a therapeutic agent.

In Vitro Studies

-

Receptor Binding Assays: Radioligand binding studies were conducted on isolated cell membranes expressing β1 and β2 adrenergic receptors. These assays demonstrated that this compound possessed a significantly higher affinity for β1 receptors compared to β2 receptors, confirming its cardioselective profile.

In Vivo Animal Studies

-

Cardiovascular Effects in Anesthetized Animals: Studies in anesthetized dogs and cats revealed that intravenous administration of this compound produced a dose-dependent decrease in heart rate and myocardial contractility, consistent with β1-adrenergic blockade. Notably, at doses that produced significant cardiac effects, this compound had minimal impact on isoprenaline-induced vasodilation, further supporting its cardioselectivity.

-

Antihypertensive Effects in Animal Models: In animal models of hypertension, such as spontaneously hypertensive rats, chronic oral administration of this compound resulted in a significant reduction in blood pressure.

-

Toxicology Studies: Acute and chronic toxicology studies were performed in various animal species to assess the safety profile of this compound.

Clinical Development: this compound in Human Trials

Following promising preclinical results, this compound entered clinical development in the mid-1970s to evaluate its safety and efficacy in humans for the treatment of various cardiovascular conditions.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers provided key insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Intravenous Administration (20 mg) | Oral Administration (100 mg) |

| Plasma Half-life (t½) | 2.5 hours (second phase) | 1.8 hours |

| Volume of Distribution (Vd) | - | 220 L |

| Clearance (CL) | 0.8-1.4 L/min | - |

Clinical Efficacy

Clinical trials investigated the efficacy of this compound in the management of angina pectoris, cardiac arrhythmias, and hypertension.

-

Study Design: A double-blind, placebo-controlled, crossover study was conducted in patients with stable angina pectoris.

-

Methodology: Patients received this compound, propranolol, and placebo for a set duration. Exercise tolerance tests were performed to assess the time to onset of angina and ST-segment depression.

-

Results: this compound was found to be significantly more effective than placebo in increasing exercise tolerance and reducing the frequency of anginal attacks. Its efficacy was comparable to that of propranolol.

-

Study Design: An open-label study was conducted in patients with various supraventricular and ventricular arrhythmias.

-

Methodology: Patients received intravenous this compound, and their cardiac rhythm was continuously monitored using electrocardiography (ECG).

-

Results: this compound was effective in converting some supraventricular tachycardias to sinus rhythm and in reducing the frequency of ventricular premature beats.

-

Study Design: A placebo-controlled, double-blind study was conducted in patients with mild to moderate essential hypertension.

-

Methodology: Patients were randomized to receive either this compound or placebo. Blood pressure was measured at regular intervals.

-

Results: this compound produced a statistically significant reduction in both systolic and diastolic blood pressure compared to placebo.

Table 2: Summary of Clinical Efficacy Data for this compound

| Indication | Key Efficacy Endpoint | Result |

| Angina Pectoris | Increase in Exercise Duration | Significant increase compared to placebo |

| Reduction in Anginal Attacks | Significant reduction | |

| Cardiac Arrhythmias | Conversion to Sinus Rhythm | Effective in some supraventricular tachycardias |

| Reduction in Ventricular Ectopics | Reduction in frequency | |

| Hypertension | Reduction in Systolic Blood Pressure | Significant reduction compared to placebo |

| Reduction in Diastolic Blood Pressure | Significant reduction compared to placebo |

Mechanism of Action: Signaling Pathway of this compound

This compound exerts its therapeutic effects by competitively blocking β1-adrenergic receptors in the heart. This blockade interrupts the downstream signaling cascade initiated by catecholamines like adrenaline and noradrenaline.

The Final Chapter: Discontinuation of this compound

Despite its promising profile as a cardioselective beta-blocker, the development of this compound was discontinued, and it was ultimately never marketed for widespread clinical use. The precise and publicly documented reasons for the withdrawal of this compound are not extensively detailed in readily available literature. However, the discontinuation of drugs during late-stage development or after initial marketing in that era was often due to a variety of factors, including the emergence of unforeseen adverse effects during longer-term studies, a competitive market with the approval of other beta-blockers with more favorable profiles (such as atenolol and metoprolol), or strategic business decisions by the developing company.

Conclusion

The story of this compound provides a valuable case study in the history of pharmaceutical research and development. It represents a significant step in the evolution of beta-blocker therapy, highlighting the successful application of structure-activity relationships to design a cardioselective agent. While it did not ultimately become a commercial product, the preclinical and clinical data generated for this compound contributed to the broader understanding of beta-adrenergic pharmacology and the therapeutic potential of cardioselective beta-blockade. This technical guide, by consolidating the available scientific information, aims to serve as a useful reference for those involved in the ongoing pursuit of novel and improved cardiovascular therapies.

Tolamolol's Impact on Sinoatrial Node Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of Tolamolol on the sinoatrial (SA) node. This compound, a cardioselective beta-adrenergic blocking agent, demonstrates significant effects on cardiac rhythm origination, primarily through its influence on the SA node. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Electrophysiological Effects of this compound on the Sinoatrial Node

This compound exerts a tangible and measurable influence on the electrophysiological parameters of the sinoatrial node. Clinical studies have consistently demonstrated its ability to modulate key functions of the heart's natural pacemaker. The following tables summarize the quantitative data from various human studies.

Table 1: Effect of Intravenous this compound on Sinus Cycle Length (SCL)

| Study Participants | This compound Dose | Baseline SCL (ms) | Post-Tolamolol SCL (ms) | Percentage Change | Statistical Significance |

| 13 patients | 4 to 30 mg (intravenously) | Data not provided | Prolonged in all patients | Data not provided | p < 0.01[1] |

| 17 patients | 20 mg (0.23-0.36 mg/kg intravenously) | Data not provided | Prolonged in all patients | Data not provided | p < 0.001[2] |

Table 2: Effect of Intravenous this compound on Heart Rate

| Study Participants | This compound Dose | Baseline Heart Rate (beats/min) | Post-Tolamolol Heart Rate (beats/min) | Time Point |

| 17 patients with supraventricular arrhythmias | Dose not specified | 135 (mean) | 102 (mean) | 10 minutes[3] |

| 93 (mean) | 60 minutes[3] | |||

| 6 patients undergoing diagnostic cardiac catheterization | 0.15 mg/kg (intravenously) | 87 ± 7 | 62 ± 3 | 5 minutes[4] |

Table 3: Effect of Intravenous this compound on Sinus Node Recovery Time (SNRT) and Sinus Escape Time (SET)

| Parameter | Study Participants | This compound Dose | Effect | Statistical Significance |

| Sinus Escape Time (SET) | 11 of 13 patients | 4 to 30 mg (intravenously) | Prolonged | p < 0.001 |

| Corrected Sinus Node Recovery Time | 16 patients | 20 mg (0.23-0.36 mg/kg intravenously) | Prolonged | p < 0.001 |

Experimental Protocols

The following section details the methodologies employed in key studies investigating the effects of this compound on sinoatrial node function.

Electrophysiological Study in Humans

Objective: To assess the electrophysiologic effects of intravenously administered this compound on the cardiac conduction system, including the sinoatrial node.

Patient Population: Studies typically involved adult patients undergoing diagnostic cardiac catheterization for various cardiac conditions. Patients with contraindications to beta-blockers were excluded.

Procedure:

-

Catheter Placement: Multipolar electrode catheters were inserted percutaneously via a femoral vein and positioned in the high right atrium, near the His bundle, and in the right ventricular apex for recording and stimulation.

-

Baseline Measurements: Baseline intracardiac electrograms were recorded to measure parameters such as sinus cycle length, atrioventricular (AV) nodal conduction time, and His-Purkinje conduction time.

-

Drug Administration: this compound was administered intravenously at doses ranging from 4 to 30 mg or as a weight-based dose (e.g., 0.15-0.36 mg/kg).

-

Post-Drug Measurements: Electrophysiological parameters were continuously monitored and recorded at specific time points following this compound administration (e.g., 5, 10, and 60 minutes).

-

Pacing Protocols:

-

Sinus Node Recovery Time (SNRT): The right atrium was paced at a fixed rate (e.g., 100-140 beats/min) for a defined period (e.g., 30-60 seconds). The time from the last paced atrial beat to the first spontaneous sinus beat was measured as the SNRT. The corrected SNRT (CSNRT) was calculated by subtracting the baseline sinus cycle length from the SNRT.

-

Extrastimulus Method: Programmed atrial extrastimuli were introduced at progressively shorter coupling intervals to determine the effective and functional refractory periods of the atria and AV node.

-

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in a Sinoatrial Node Pacemaker Cell

This compound, as a cardioselective beta-1 adrenergic antagonist, primarily functions by blocking the effects of catecholamines (norepinephrine and epinephrine) on the SA node. This action modulates the intracellular signaling cascade that governs pacemaker potential and heart rate.

Caption: this compound blocks β1-adrenergic receptors on SA node cells.

Experimental Workflow for Assessing this compound's Effects

The following diagram illustrates the typical workflow for a clinical electrophysiology study designed to evaluate the impact of this compound on sinoatrial node function.

References

- 1. Electrophysiologic effects of this compound on atrioventricular conduction in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The effects of this compound on excito-conduction in men (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effects of a new beta-adrenoceptor blocking compound, this compound, on haemo-dynamics and myocardial function in man [pubmed.ncbi.nlm.nih.gov]

Tolamolol's Role in Modulating Cardiac Electrophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolamolol is a cardioselective beta-1 adrenergic receptor antagonist that has demonstrated efficacy in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the competitive inhibition of catecholamines at beta-1 adrenergic receptors in the heart, leading to a reduction in the downstream signaling cascade responsible for increasing heart rate and contractility.[3] This guide provides a detailed overview of this compound's effects on cardiac electrophysiology, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways and workflows. While this compound's broad electrophysiological effects are documented, specific quantitative data on its direct interaction with individual cardiac ion channels remains an area for further investigation.

Mechanism of Action: Beta-1 Adrenergic Blockade

This compound exerts its effects by selectively blocking beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[4] These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like norepinephrine and epinephrine, activate a signaling cascade that modulates cardiac function.

The binding of an agonist to the beta-1 adrenergic receptor initiates a conformational change, leading to the activation of the associated Gs protein. The activated alpha subunit of the Gs protein stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular targets, including L-type calcium channels and phospholamban, which ultimately results in an increased heart rate (positive chronotropy), enhanced contractility (positive inotropy), and increased conduction velocity (positive dromotropy).

This compound, as a competitive antagonist, binds to the beta-1 adrenergic receptor without activating it, thereby preventing the binding of endogenous catecholamines and inhibiting this entire signaling cascade.

Electrophysiological Effects of this compound

This compound's blockade of beta-1 adrenergic receptors translates to several measurable effects on the heart's electrical activity. These effects are primarily characterized by a slowing of the heart rate and conduction, particularly through the atrioventricular (AV) node.

Effects on Heart Rate and Sinoatrial Node Function

This compound demonstrates a negative chronotropic effect, leading to a decrease in heart rate. This is achieved by prolonging the sinus cycle length. In a study of 17 patients with supraventricular arrhythmias, intravenous this compound reduced the mean ventricular rate from 135 to 102 beats per minute within 10 minutes, with a further decrease to 93 beats per minute after 60 minutes.

Effects on Atrioventricular (AV) Nodal Conduction

A key therapeutic action of this compound is its ability to slow conduction through the AV node. This is reflected in the prolongation of the AV nodal conduction time and an increase in the functional and effective refractory periods of the AV node. In clinical studies, this compound has been shown to prolong the A-V nodal conduction time and induce A-V nodal Wenckebach block at longer paced cycle lengths.

Effects on Purkinje Fibers and Ventricular Myocardium

Studies on isolated sheep cardiac Purkinje fibers have revealed that this compound can increase membrane potassium conductance. This action is thought to contribute to its ability to suppress automaticity and prevent reentrant arrhythmias. This compound was found to hyperpolarize the membrane and decrease both the membrane length and time constants.

Quantitative Data on Electrophysiological Parameters

The following tables summarize the quantitative effects of this compound on various cardiac electrophysiological parameters as reported in the literature.

Table 1: Effects of Intravenous this compound on Heart Rate in Patients with Supraventricular Arrhythmias

| Time Point | Mean Ventricular Rate (beats/min) |

| Baseline | 135 |

| 10 minutes post-Tolamolol | 102 |

| 60 minutes post-Tolamolol | 93 |

Data from a study of 17 patients.

Table 2: Electrophysiological Effects of Intravenous this compound (4 to 30 mg) in Humans

| Parameter | Effect | Significance (p-value) |

| Sinus Cycle Length (SCL) | Prolongation | < 0.01 |

| Sinus Escape Time (SET) | Prolongation | < 0.001 |

| A-V Nodal Conduction Time | Prolongation | < 0.001 |

| A-V Nodal Wenckebach Block | Onset at longer paced cycle lengths | < 0.001 |

| Functional Refractory Period (FRP) of the A-V Node | Prolongation | < 0.001 |

| Effective Refractory Period (ERP) of the A-V Node | Prolongation | < 0.001 |

| His-Purkinje System (HPS) Conduction Time | No effect | Not significant |

Data from a study in 13 patients.

Table 3: Effects of this compound on Passive Membrane Properties of Sheep Cardiac Purkinje Fibers

| Parameter | Effect |

| Membrane Potential | Hyperpolarization |

| Membrane Chord and Slope Potassium Conductance | Increase |

| Membrane Length Constant | Decrease |

| Membrane Time Constant | Decrease |

Data from an in vitro study.

Direct Effects on Cardiac Ion Channels: An Area for Further Research

While this compound's effects on global electrophysiological parameters are established, there is a notable lack of specific quantitative data on its direct interaction with key cardiac ion channels, such as the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, and the L-type calcium current (ICaL). These channels are critical in shaping the cardiac action potential and are common targets for antiarrhythmic drugs.

Studies on other beta-blockers have shown varied effects on these channels. For instance, some beta-blockers have been reported to directly inhibit IKr and IKs, independent of their beta-blocking activity. However, without specific patch-clamp studies on this compound, it is difficult to definitively attribute these effects to it. Future research employing voltage-clamp techniques on isolated cardiomyocytes is necessary to elucidate the precise molecular interactions of this compound with these crucial ion channels.

Experimental Protocols

The investigation of this compound's electrophysiological properties has utilized a range of experimental models and techniques. Below are generalized outlines of the key methodologies.

In Vivo Electrophysiology Studies in Humans

These studies are crucial for understanding the clinical effects of this compound.

Methodology:

-

Patient Preparation: Patients typically fast for a specified period before the study and provide informed consent.

-

Catheter Placement: Multipolar electrode catheters are inserted percutaneously, usually via the femoral vein, and advanced under fluoroscopic guidance to various intracardiac locations, including the high right atrium, His bundle region, coronary sinus, and right ventricular apex.

-

Baseline Recordings: Baseline intracardiac electrograms and surface ECGs are recorded to establish baseline conduction intervals (e.g., AH and HV intervals) and refractory periods.

-

Drug Administration: this compound is administered intravenously at a specified dose.

-

Post-Drug Recordings: Electrophysiological parameters are reassessed after drug administration to determine its effects.

-

Programmed Stimulation: Pacing protocols and extrastimulus testing are often employed to assess refractory periods and the inducibility of arrhythmias.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model allows for the study of a drug's direct effects on the heart, free from systemic influences.

Methodology:

-

Heart Excision: The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rabbit, guinea pig, or rat) and placed in ice-cold buffer.

-

Aortic Cannulation: The aorta is cannulated and the heart is mounted on a Langendorff apparatus.

-

Retrograde Perfusion: The heart is perfused in a retrograde fashion via the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This perfusion maintains the heart's viability.

-

Measurements: Parameters such as heart rate (via ECG), left ventricular developed pressure (via an intraventricular balloon), and coronary flow are continuously monitored.

-

Drug Administration: this compound is added to the perfusate to assess its direct cardiac effects.

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This technique is the gold standard for studying the effects of a drug on individual ion channels.

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from cardiac tissue.

-

Pipette and Seal Formation: A glass micropipette with a tip diameter of a few micrometers is filled with an internal solution and brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed between the pipette tip and the membrane.

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a specific voltage, and the current flowing through the ion channels is measured. Specific voltage protocols are used to isolate and study individual ion currents (e.g., IKr, IKs, ICaL).

-

Drug Application: this compound is applied to the cell via the external solution to determine its effects on the recorded currents.

Conclusion and Future Directions

This compound is a cardioselective beta-blocker with established efficacy in the treatment of cardiac arrhythmias, primarily through its negative chronotropic and dromotropic effects. Its actions on the sinoatrial and atrioventricular nodes are well-documented, leading to a reduction in heart rate and a slowing of AV conduction. Furthermore, preclinical studies suggest a direct effect on the membrane properties of Purkinje fibers, which may contribute to its antiarrhythmic properties.

A significant gap in our understanding of this compound's electrophysiological profile is the lack of specific data on its direct interactions with key cardiac ion channels. Future research should focus on utilizing patch-clamp techniques to quantify the effects of this compound on IKr, IKs, and ICaL in isolated cardiomyocytes. Such studies would provide a more complete picture of its mechanism of action at the molecular level and could help in refining its clinical applications and in the development of future antiarrhythmic agents. A deeper understanding of its ion channel pharmacology will be invaluable for drug development professionals and researchers in the field of cardiac electrophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 3. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tolamolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolamolol is a cardioselective β1-adrenergic receptor antagonist, a class of drugs commonly known as beta-blockers, which has been studied for its efficacy in managing cardiovascular conditions such as angina pectoris and cardiac arrhythmias. Understanding the relationship between its chemical structure and pharmacological activity is crucial for the rational design of new, more effective, and safer therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its biological activity. The document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding for researchers in medicinal chemistry and pharmacology.

Core Structure of this compound and Related Aryloxypropanolamines

The fundamental scaffold of this compound, like other beta-blockers such as propranolol and atenolol, is the aryloxypropanolamine moiety. This structural motif consists of three key components:

-

An Aromatic Ring: This part of the molecule is a primary determinant of the drug's affinity and selectivity for β-adrenergic receptors.

-

A Propanolamine Side Chain: This flexible chain contains a hydroxyl group and a secondary amine, both of which are critical for receptor binding.

-

An Amine Substituent: The nature of the substituent on the nitrogen atom significantly influences the drug's potency and selectivity.

The general structure-activity relationships for this class of compounds provide a framework for understanding the specific properties of this compound.

Structure-Activity Relationship of this compound

The cardioselectivity and potency of this compound are dictated by specific substitutions on its aryloxypropanolamine core.

The Aromatic Ring and Cardioselectivity

A key feature of many cardioselective β1-blockers is the presence of a substituent at the para position of the aromatic ring, with no substituent at the meta position[1]. This compound features a 4-(2-aminoethoxy)benzamide group. This para substitution is crucial for its β1-selectivity[2]. The general rule for aromatic substitution in aryloxypropanolamines to achieve the highest cardioselectivity is para > meta > ortho[3]. In contrast, non-selective β-blockers often have substitution at the ortho or meta positions[2][3].

The Propanolamine Side Chain

The propanolamine side chain, specifically the —OCH2CH(OH)CH2NH— linker, is essential for the antagonistic activity of beta-blockers. The hydroxyl group on the second carbon of the propane chain is critical for forming a hydrogen bond with the receptor. The stereochemistry of this hydroxyl group is paramount; the (S)-enantiomer is significantly more active than the (R)-enantiomer.

The Amine Substituent

The substituent on the amine nitrogen plays a vital role in the potency of β-blockers. For optimal activity, the amine must be secondary. Bulky alkyl groups, such as isopropyl or tert-butyl, on the nitrogen atom are generally associated with high antagonist potency. In this compound, the amine is part of a larger substituent, the 3-(m-tolyloxy)propyl group.

Quantitative Data on this compound and Analogs

| Compound | Receptor/Tissue | Agonist | Parameter | Value | Reference |

| This compound | Human Atrial β-Adrenoceptors | Isoprenaline | pA2 | Lower than in guinea-pig | |

| This compound | Guinea-Pig Atrial β-Adrenoceptors | Isoprenaline | pA2 | Higher than in human | |

| Thiophenic Isostere 1 | β-Adrenoceptor | - | Activity | Worthy of further study | |

| Thiophenic Isostere 2 | β-Adrenoceptor | - | Activity | Worthy of further study | |

| Thiophenic Isostere 3 (3,4-isomer) | β-Adrenoceptor | - | Activity | Practically devoid of activity |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

The determination of the pharmacological activity of β-adrenergic antagonists like this compound involves a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This is a common in vitro method used to determine the affinity of a drug for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its analogs for β1- and β2-adrenergic receptors.

Materials:

-

Membrane preparations from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., rat heart for β1, rat lung for β2).

-

A radiolabeled ligand that binds to β-adrenoceptors (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

-

This compound or its analogs at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled drug (this compound or analog).

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Determination of pA2 Value

The pA2 value is a measure of the potency of a competitive antagonist.

Objective: To determine the pA2 value of this compound and its analogs.

Materials:

-

Isolated tissue preparations containing β-adrenoceptors (e.g., guinea-pig atria for β1, guinea-pig trachea for β2).

-

An agonist for β-adrenoceptors (e.g., isoprenaline).

-

This compound or its analogs at various concentrations.

-

Organ bath with physiological salt solution.

-

Transducer and recording system to measure tissue response (e.g., heart rate or muscle tension).

Procedure:

-

Mount the isolated tissue in an organ bath containing physiological salt solution and allow it to equilibrate.

-

Obtain a cumulative concentration-response curve for the agonist.

-

Wash the tissue and add a known concentration of the antagonist (this compound or analog) and allow it to equilibrate with the tissue.

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat step 3 and 4 with at least two other concentrations of the antagonist.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

The pA2 value is the intercept of the regression line with the x-axis.

Signaling Pathways and Logical Relationships

The binding of this compound to the β1-adrenergic receptor antagonizes the downstream signaling cascade typically initiated by catecholamines like adrenaline and noradrenaline.

Caption: this compound competitively antagonizes the β1-adrenergic receptor, blocking the signaling cascade that leads to increased heart rate and contractility.

The logical relationship between the key structural features of an aryloxypropanolamine beta-blocker and its cardioselectivity can be visualized as a decision-making workflow.

Caption: A simplified workflow illustrating the influence of aromatic and amine substitutions on the cardioselectivity and potency of aryloxypropanolamine β-blockers.

Conclusion

The structure-activity relationship of this compound is a clear illustration of the principles governing the design of cardioselective β1-adrenergic receptor antagonists. The para-substituted benzamide group on the aromatic ring is a key determinant of its β1-selectivity, while the core aryloxypropanolamine structure with a secondary amine is essential for its antagonist activity. Although comprehensive quantitative SAR data for a wide range of this compound analogs is limited, the available information, in conjunction with the well-established SAR for the broader class of β-blockers, provides a solid foundation for future drug design efforts. Further research focusing on the synthesis and pharmacological evaluation of novel this compound analogs could lead to the development of new cardiovascular drugs with improved therapeutic profiles.

References

- 1. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 2. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

Tolamolol Metabolites and Their Biological Activity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolamolol is a cardioselective beta-adrenergic receptor antagonist that has been investigated for the management of cardiovascular conditions such as angina pectoris and hypertension.[1][2] Like many pharmaceuticals, this compound undergoes extensive metabolism in the body, leading to the formation of various metabolites. Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological profile, including its efficacy and potential for drug-drug interactions. This technical guide provides a detailed overview of the known metabolites of this compound and their biological activity, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Metabolic Pathways of this compound

The biotransformation of this compound primarily occurs in the liver and is subject to first-pass metabolism.[3] The major metabolic pathway is aromatic hydroxylation, leading to the formation of 4-hydroxy-tolamolol.[3] While the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism have not been definitively identified in the available literature, studies on similar beta-blockers, such as metoprolol and timolol, strongly suggest the involvement of the polymorphic enzyme CYP2D6.[4] Individuals with genetic variations leading to poor CYP2D6 metabolism may exhibit altered pharmacokinetic profiles of this compound.

Below is a diagram illustrating the proposed primary metabolic pathway of this compound.

Biological Activity of this compound and its Metabolites

The primary pharmacological effect of this compound is the blockade of beta-1 adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The major metabolite, 4-hydroxy-tolamolol, has been identified as being biologically active and is believed to contribute to the overall pharmacological effects of the parent drug.

Quantitative Data

The following table summarizes the available quantitative data on the pharmacokinetics and pharmacodynamics of this compound. Direct comparative potency data for 4-hydroxy-tolamolol is not extensively available in the public domain; however, its contribution to the overall beta-blocking effect is acknowledged.

| Compound | Parameter | Value | Species | Reference |

| This compound | Pharmacokinetics | |||

| t1/2 (intravenous) | Phase 1: 7 min, Phase 2: 2.5 h | Human | ||

| t1/2 (oral) | 1.8 h | Human | ||

| Volume of Distribution (oral) | 220.1 L | Human | ||

| Blood Clearance | 0.8 - 1.4 L/min | Human | ||

| Pharmacodynamics | ||||

| Beta-1 Blockade Potency Ratio (vs. Propranolol) | ~1 | Human | ||

| 4-Hydroxy-tolamolol | Pharmacokinetics | |||

| Detection | Detected in plasma after oral this compound administration | Human | ||

| Pharmacodynamics | ||||

| Biological Activity | Biologically active, contributes to pharmacological effect | Human |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and its metabolites.

Quantification of this compound and 4-Hydroxy-tolamolol in Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and 4-hydroxy-tolamolol in plasma samples.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 100 µL of plasma, add an internal standard solution (e.g., a deuterated analog of this compound). Add 200 µL of a basifying agent (e.g., 0.05 M sodium hydroxide) and vortex.

-

Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1.0 mL of methanol followed by 2.0 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of a weak organic wash (e.g., 20% methanol in water).

-

Elution: Elute the analytes (this compound and 4-hydroxy-tolamolol) with 300 µL of methanol.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Waters HSS T3).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

4-Hydroxy-tolamolol: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

Internal Standard: Monitor the transition for the internal standard.

-

-

Below is a workflow diagram for the quantification of this compound and its metabolite in plasma.

In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol is a general framework for a competitive radioligand binding assay to determine the affinity of this compound and its metabolites for beta-adrenergic receptors.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the beta-1 adrenergic receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).

-

Reaction Mixture: In a microplate, combine:

-

Cell membranes.

-

A fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., [³H]-CGP 12177).

-

Increasing concentrations of the unlabeled competitor (this compound or 4-hydroxy-tolamolol).

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters, and quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound and its metabolites to antagonize agonist-stimulated adenylyl cyclase activity.

-

Cell Culture: Use a cell line expressing beta-1 adrenergic receptors (e.g., Y1 mouse adrenocortical tumor cells).

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or 4-hydroxy-tolamolol.

-

Stimulation: Stimulate the cells with a beta-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

-

Data Analysis: Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.

Signaling Pathways

This compound exerts its therapeutic effects by blocking the beta-1 adrenergic signaling pathway in cardiac myocytes. This pathway is initiated by the binding of catecholamines (epinephrine and norepinephrine) to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR).

The following diagram illustrates the canonical beta-1 adrenergic signaling pathway and the point of action of this compound.

Conclusion

This compound is metabolized to at least one biologically active metabolite, 4-hydroxy-tolamolol, which likely contributes to the drug's overall beta-blocking effects. The metabolism is putatively mediated by CYP2D6, highlighting a potential for pharmacogenetic variability and drug-drug interactions. Further quantitative studies are warranted to precisely delineate the relative potencies and pharmacokinetic profiles of this compound and its metabolites. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and its metabolites.

References

- 1. Effect of this compound versus propranolol on cardiovascular haemodynamics in patients with angina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel signaling pathway for beta-adrenergic receptor-mediated activation of phosphoinositide 3-kinase in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Tolamolol's Impact on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolamolol is a cardioselective beta-adrenergic receptor antagonist that has demonstrated efficacy in the management of hypertension.[1] A key component of its antihypertensive mechanism involves its interaction with the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance.[2][3] This technical guide provides an in-depth analysis of this compound's impact on this system, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key pathways and workflows.

Core Mechanism of Action

Beta-adrenergic blockers, as a class of drugs, exert their influence on the renin-angiotensin system primarily by inhibiting the release of renin from the juxtaglomerular cells of the kidney.[2][4] Renin is the rate-limiting enzyme in the RAS cascade, responsible for converting angiotensinogen to angiotensin I. By blocking beta-1 adrenergic receptors on these cells, beta-blockers like this compound reduce renin secretion, leading to a downstream decrease in the production of angiotensin II and aldosterone. Angiotensin II is a potent vasoconstrictor, and aldosterone promotes sodium and water retention; thus, their reduction contributes to a lowering of blood pressure.

Quantitative Data Summary

A clinical study involving ten patients with mild essential hypertension provides evidence of this compound's effect on the renin-angiotensin system. The key findings are summarized in the table below.

| Parameter | Pre-treatment (Mean) | Post-treatment with this compound (Mean) | Dosage | Duration | Significance |

| Ambulatory Midday Plasma Renin Activity (PRA) | Not specified | Significantly decreased | 300 to 900 mg per day | 2 to 4 weeks | Significant |

| Systolic Blood Pressure | Not specified | Significantly decreased | 300 to 900 mg per day | 2 to 4 weeks | Significant |

| Diastolic Blood Pressure | Not specified | Significantly decreased | 300 to 900 mg per day | 2 to 4 weeks | Significant |

| Heart Rate | Not specified | Significantly decreased | 300 to 900 mg per day | 2 to 4 weeks | Significant |

Table 1: Summary of this compound's Effects on Plasma Renin Activity and Hemodynamic Parameters

It is important to note that while the study demonstrated a significant decrease in PRA, it did not find a significant correlation between the reduction in blood pressure and either the baseline PRA levels or the magnitude of the decrease in PRA.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System and this compound's Point of Intervention

The following diagram illustrates the renin-angiotensin system and highlights the point at which this compound exerts its inhibitory effect.

Caption: this compound inhibits renin release from the kidney, disrupting the RAS cascade.

Experimental Workflow for Assessing this compound's Impact on PRA

This diagram outlines a typical experimental workflow to evaluate the effect of a beta-blocker like this compound on plasma renin activity.

Caption: A typical clinical workflow for evaluating this compound's effect on PRA.

Experimental Protocols

While the specific, detailed protocols from the cited this compound study are not publicly available, the following represents standard and widely accepted methodologies for the key assays.

Measurement of Plasma Renin Activity (PRA)

Principle: This assay indirectly measures renin activity by quantifying the rate of angiotensin I generation from the endogenous substrate, angiotensinogen, in a plasma sample. The generated angiotensin I is then measured, typically by a competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Methodology (Based on Radioimmunoassay):

-

Blood Collection: Venous blood is collected into a chilled tube containing an anticoagulant (e.g., EDTA). The sample is immediately placed on ice and centrifuged at low temperatures to separate the plasma. This is crucial to prevent cryoactivation of prorenin.

-

Angiotensin I Generation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C for a specified period (e.g., 1-3 hours) to allow for the enzymatic generation of angiotensin I by renin. The other aliquot is kept at 4°C to prevent angiotensin I generation and serves as a blank.

-

Radioimmunoassay (RIA):

-

A known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) is added to both the incubated and blank plasma samples, along with a specific anti-angiotensin I antibody.

-

The unlabeled angiotensin I generated in the incubated sample competes with the radiolabeled angiotensin I for binding to the antibody.

-

After an incubation period, the antibody-bound angiotensin I is separated from the free angiotensin I (e.g., using dextran-coated charcoal).

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

-

Calculation: The concentration of angiotensin I in the plasma samples is determined by comparing the results to a standard curve. The PRA is then calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Measurement of Aldosterone

Principle: Aldosterone levels in plasma or urine are typically measured using a competitive immunoassay, such as an ELISA or RIA.

Methodology (Based on ELISA):

-

Sample Preparation: For plasma or serum, no extensive pretreatment is usually necessary. For urine samples, a pre-treatment step involving hydrolysis may be required to measure total aldosterone.

-

ELISA Procedure:

-

Standards, controls, and unknown samples are pipetted into wells of a microplate pre-coated with an anti-aldosterone antibody.

-

An enzyme-conjugated aldosterone (e.g., HRP-aldosterone) is added to each well. This competes with the aldosterone in the sample for binding to the coated antibody.

-

The plate is incubated, and then washed to remove any unbound reagents.

-

A substrate solution is added, which reacts with the enzyme to produce a color change.

-

The reaction is stopped, and the absorbance of each well is measured using a microplate reader.

-

-

Calculation: The concentration of aldosterone in the samples is inversely proportional to the color intensity and is determined by comparison with a standard curve.

Conclusion

The available evidence indicates that this compound effectively lowers plasma renin activity, which is a key mechanism contributing to its antihypertensive effects. This action is consistent with its classification as a beta-adrenergic blocker. For drug development professionals, understanding this specific impact on the renin-angiotensin system is crucial for positioning this compound within the therapeutic landscape of antihypertensive agents and for designing future clinical investigations. Further research to quantify the dose-dependent effects of this compound on all components of the RAS, including angiotensin II and aldosterone, would provide a more complete pharmacological profile.

References

Methodological & Application

Application Note and Protocol: Preparation of Tolamolol Stock Solutions for In Vitro Assays

Introduction